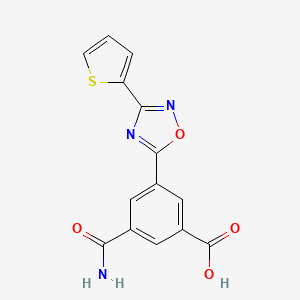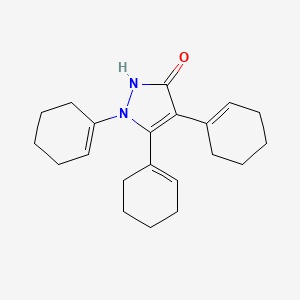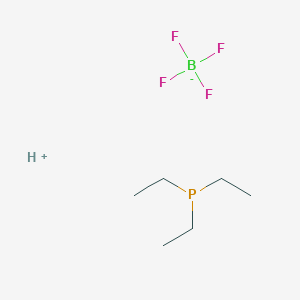
Triethyl-Phosphine tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-Phosphine tetrafluoroborate is an organophosphorus compound that features a phosphorus atom bonded to three ethyl groups and associated with a tetrafluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl-Phosphine tetrafluoroborate can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:
P(C2H5)3+HBF4→[P(C2H5)3H]+[BF4]−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyl-Phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Addition: The compound can add to alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and alkyl halides for substitution reactions. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and addition products with alkenes and alkynes.
Scientific Research Applications
Triethyl-Phosphine tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in transition metal catalysis.
Biology: The compound can act as a reducing agent in biological studies, particularly in the reduction of disulfide bonds in proteins.
Industry: The compound is used in the synthesis of polymers and other advanced materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which Triethyl-Phosphine tetrafluoroborate exerts its effects involves the formation of phosphine-centered radicals through single-electron transfer processes. These radicals can then participate in various chemical transformations, including addition and substitution reactions. The tetrafluoroborate anion stabilizes the phosphine, preventing its oxidation and degradation.
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphine tetrafluoroborate
- Triisopropylphosphonium tetrafluoroborate
Comparison
Triethyl-Phosphine tetrafluoroborate is unique due to its ethyl groups, which provide a balance between steric hindrance and reactivity. In contrast, Tri-tert-butylphosphine tetrafluoroborate has bulky tert-butyl groups that offer greater steric protection but may reduce reactivity. Triisopropylphosphonium tetrafluoroborate, with its isopropyl groups, offers intermediate steric effects and reactivity compared to the other two compounds.
Properties
Molecular Formula |
C6H16BF4P |
|---|---|
Molecular Weight |
205.97 g/mol |
IUPAC Name |
hydron;triethylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
InChI Key |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CCP(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
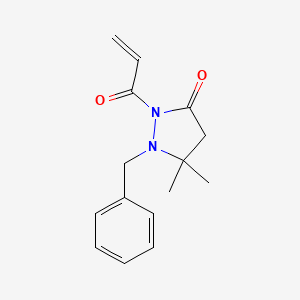

![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
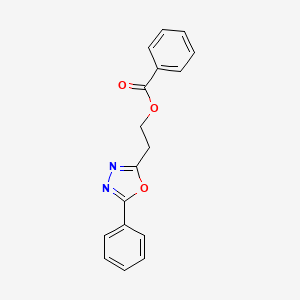
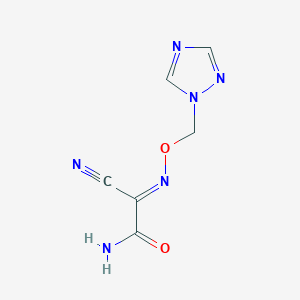

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
